Scaffold-Class Potency Benchmarking Against Mps1 Lead Compound 27f
The imidazo[1,2-b]pyridazine scaffold to which 2548995-15-7 belongs has demonstrated exceptional potency in Mps1 (TTK) kinase inhibition. The lead compound 27f from this series achieved a cellular Mps1 IC50 of 0.70 nM and an A549 cell proliferation IC50 of 6.0 nM, with selectivity confirmed against a panel of 192 kinases [1]. However, 2548995-15-7 itself has no published biochemical IC50, cellular potency, or selectivity data. Its differentiation from 27f is unknown, but the structural divergence at the 6-position (3,5-dimethoxyphenyl amide for 2548995-15-7 vs. the optimized substituent in 27f) is a key SAR variable that likely alters kinase binding and pharmacokinetic properties, as established by the systematic optimization described in the Mps1 series [1].
| Evidence Dimension | Cellular Mps1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | No data available for 2548995-15-7. |
| Comparator Or Baseline | Compound 27f (imidazo[1,2-b]pyridazine lead): cellular Mps1 IC50 = 0.70 nM |
| Quantified Difference | Cannot be calculated due to missing target data; potency and selectivity are untested. |
| Conditions | Mps1 cellular assay and A549 proliferation assay (Kusakabe et al., 2015). |
Why This Matters
For researchers procuring a compound to interrogate Mps1 biology, this data gap means 2548995-15-7 cannot be assumed to possess the nanomolar potency of the class-leading 27f without experimental validation, making it a higher-risk purchase for immediate biological studies.
- [1] Kusakabe, K. et al. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. J. Med. Chem. 2015, 58, 1760-1775. View Source
